![molecular formula C16H24Cl2F2N2O B2836037 1-Cyclopropyl-2-(4-(2,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride CAS No. 1396676-82-6](/img/structure/B2836037.png)
1-Cyclopropyl-2-(4-(2,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride
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Overview
Description
The compound “1-Cyclopropyl-2-(4-(2,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride” is a complex organic molecule. It contains a cyclopropyl group, a difluorobenzyl group, and a piperazine ring, which are common structures in many pharmaceutical compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the difluorobenzyl group, and the attachment of the cyclopropyl group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a difluorobenzyl group, and a cyclopropyl group. The presence of these functional groups could confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups mentioned above. For example, the piperazine ring might undergo reactions with acids or bases, and the difluorobenzyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Synthesis and Characterization
- Novel macrocyclic ligands containing a piperazine moiety have been synthesized for their potential in forming binuclear metal complexes. These complexes have been characterized by various spectroscopic techniques and shown significant antimicrobial activity, suggesting their use in developing new antibacterial and antifungal agents (Nishat et al., 2007).
- Research on the synthesis and spectral characterization of piperazine derivatives indicates their potential as novel antimicrobial agents. This underscores the relevance of such compounds in creating new treatments for bacterial and fungal infections (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).
Antimicrobial Activity
- A series of 1,4-disubstituted 1,2,3-triazole derivatives containing piperazine moieties have been synthesized and evaluated for their antimicrobial activities, showing moderate to good activities against both Gram-positive and Gram-negative bacteria as well as fungal strains (Jadhav et al., 2017).
- New pyridine derivatives have been synthesized, with antimicrobial studies indicating their potential in treating bacterial and fungal infections. This highlights the role of piperazine derivatives in the development of new antimicrobial agents (Patel & Agravat, 2007).
Chemical Properties and Applications
- Studies on the photochemistry of ciprofloxacin, a compound structurally similar to 1-Cyclopropyl-2-(4-(2,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride, in aqueous solutions provide insights into the photostability and photodegradation processes, which are crucial for understanding the stability and storage conditions of such compounds (Mella, Fasani, & Albini, 2001).
Mechanism of Action
Target of Action
The primary target of this compound is DNA gyrase , a type of topoisomerase that is involved in the regulation of DNA supercoiling . DNA gyrase plays a crucial role in DNA replication, transcription, and repair, making it an attractive target for antimicrobial agents .
Mode of Action
The compound interacts with its target, DNA gyrase, by binding to it in a unique manner . This new binding mode allows for a more potent antibacterial effect and potentially offers activity against current quinolone-resistant bacterial strains .
Biochemical Pathways
The compound’s interaction with DNA gyrase affects the DNA supercoiling process, which is essential for various DNA metabolic processes . By inhibiting DNA gyrase, the compound disrupts these processes, leading to the inhibition of bacterial growth .
Result of Action
The compound has shown promising direct activity against Gram-negative bacterial strains and anti-biofilm activity against Gram-positive strains . This suggests that the compound’s action results in the inhibition of bacterial growth and the prevention of biofilm formation .
properties
IUPAC Name |
1-cyclopropyl-2-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O.2ClH/c17-14-3-4-15(18)13(9-14)10-19-5-7-20(8-6-19)11-16(21)12-1-2-12;;/h3-4,9,12,16,21H,1-2,5-8,10-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBIGTDGUNNMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)CC3=C(C=CC(=C3)F)F)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(4-(2,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride |
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